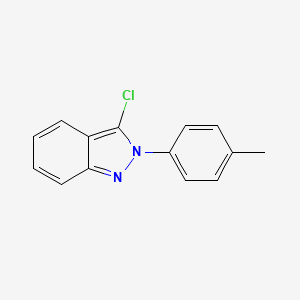![molecular formula C12H21FN2O2 B11866736 tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate is an organic compound with the molecular formula C12H22FN2O2. This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of fluorine and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of a suitable precursor with a fluorinating agent. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. The final product is obtained through purification techniques like column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spiro structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers explore its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its fluorine content can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nitrogen atoms in the spiro structure can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate: The presence of an additional fluorine atom can enhance the compound’s stability and reactivity.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: The different positioning of the nitrogen atoms can affect the compound’s overall structure and reactivity.
The uniqueness of this compound lies in its specific spiro structure and the presence of a single fluorine atom, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H21FN2O2 |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
tert-butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-9(13)6-12(15)4-5-14-8-12/h9,14H,4-8H2,1-3H3 |
Clé InChI |
BRHOFHYRZALSMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC12CCNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


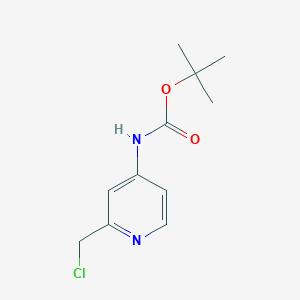
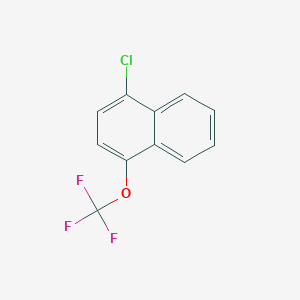
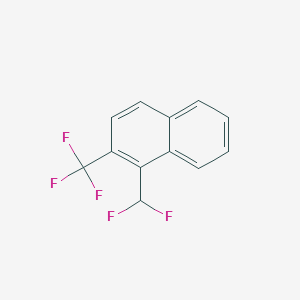
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)
![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)
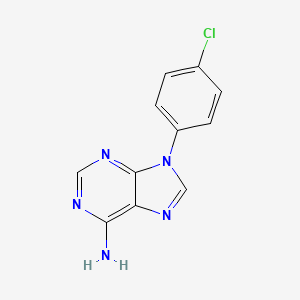

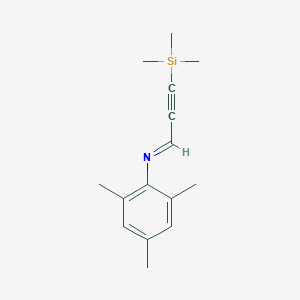

![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)

